molecular formula C6H4Br2N2O2 B8586323 3,5-Dibromo-4-methyl-2-nitropyridine

3,5-Dibromo-4-methyl-2-nitropyridine

Cat. No.: B8586323
M. Wt: 295.92 g/mol
InChI Key: VVZNUQZNIGFAJE-UHFFFAOYSA-N
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Description

Such halogenated and nitrated pyridines are typically of interest in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which influence reactivity and physical properties.

Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

3,5-dibromo-4-methyl-2-nitropyridine

InChI

InChI=1S/C6H4Br2N2O2/c1-3-4(7)2-9-6(5(3)8)10(11)12/h2H,1H3

InChI Key

VVZNUQZNIGFAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methyl-2-nitropyridine typically involves the bromination of 4-methyl-2-nitropyridine. One common method includes the reaction of 4-methyl-2-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-methyl-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: 3,5-Dibromo-4-methyl-2-aminopyridine.

    Oxidation: 3,5-Dibromo-4-carboxy-2-nitropyridine.

Scientific Research Applications

3,5-Dibromo-4-methyl-2-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methyl-2-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)

Nifedipine (CAS 21829-25-4), a 1,4-dihydropyridine derivative, shares a nitro-substituted aromatic system but differs in core structure and substituents:

Property 3,5-Dibromo-4-methyl-2-nitropyridine (Hypothetical) Nifedipine ()
Core Structure Pyridine 1,4-Dihydropyridine
Substituents 3,5-Br; 4-CH₃; 2-NO₂ 2-NO₂-C₆H₄; 3,5-COOCH₃; 2,6-CH₃
Electronic Effects Strong electron-withdrawing Br and NO₂ groups Electron-withdrawing NO₂ and ester groups
Solubility Likely low (polar substituents vs. hydrophobic Br) Modeled in organic solvents and supercritical fluids
Applications Intermediate in synthesis Calcium channel blocker

Key Differences :

  • The pyridine core in this compound is aromatic and planar, while Nifedipine’s dihydropyridine ring is non-aromatic and more flexible, critical for its biological activity.
  • Bromine atoms in the target compound may enhance electrophilic substitution resistance compared to Nifedipine’s ester groups.
Comparison with 3,5-Dibromo-2-hydrazinyl-4-methylpyridine

This compound (CAS 3430-30-6) shares the 3,5-dibromo-4-methylpyridine backbone but replaces the nitro group with a hydrazinyl group at position 2:

Property This compound 3,5-Dibromo-2-hydrazinyl-4-methylpyridine
Position 2 Substituent NO₂ (electron-withdrawing) NHNH₂ (electron-donating, nucleophilic)
Reactivity Susceptible to nucleophilic attack at NO₂ Hydrazinyl group participates in condensation reactions
Stability Nitro group may confer thermal instability Likely more stable under basic conditions
Safety Potential explosive tendencies (nitro) Hydrazines are toxic but less shock-sensitive

Key Differences :

  • The nitro group in the target compound increases electrophilicity, making it useful in coupling reactions, whereas the hydrazinyl derivative is more suited for forming hydrazones or metal complexes.

Methodological Insights from Evidence

  • Property Prediction : highlights methods like the Joback and Crippen models for calculating physical properties (e.g., melting points, solubility). Similar approaches could predict properties of this compound, though experimental validation is needed.

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